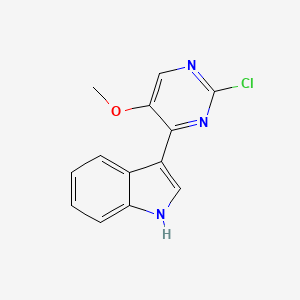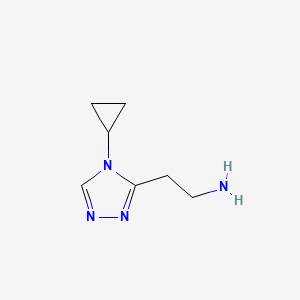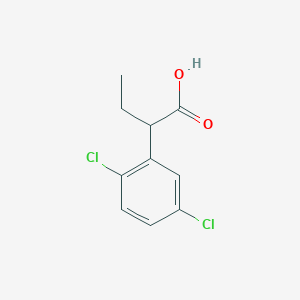
1-(Iodomethyl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)cycloheptan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a seven-membered cycloheptane ring with an iodomethyl group and a hydroxyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)cycloheptan-1-ol can be achieved through several methods One common approach involves the iodination of cycloheptanol
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cycloheptanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction Reactions: The compound can undergo reduction to form cycloheptane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are often employed.
Major Products Formed
Substitution Reactions: Cycloheptanol derivatives with various substituents.
Oxidation Reactions: Cycloheptanone and cycloheptanoic acid.
Reduction Reactions: Cycloheptane derivatives with different functional groups.
Scientific Research Applications
1-(Iodomethyl)cycloheptan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)cycloheptan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
1-(Iodomethyl)cycloheptan-1-ol can be compared with other similar compounds, such as:
Cycloheptanol: Lacks the iodomethyl group and has different reactivity and applications.
1-(Bromomethyl)cycloheptan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
1-(Chloromethyl)cycloheptan-1-ol: Contains a chlorine atom instead of iodine, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodomethyl group, which can undergo various chemical transformations and participate in diverse reactions.
Properties
Molecular Formula |
C8H15IO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-(iodomethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H15IO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7H2 |
InChI Key |
OMMLOWBIWVWZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)









![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
